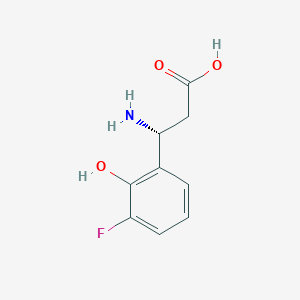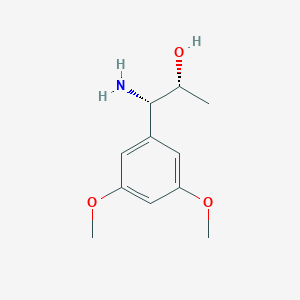
(1S)-1-(2-chloro-5-methylphenyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2-chloro-5-methylphenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a diamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-chloro-5-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the chloro group to a methyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to methyl-substituted derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Drug Development: The compound’s structure makes it a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism by which (1S)-1-(2-chloro-5-methylphenyl)ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diamine group can form hydrogen bonds with active sites, while the chloro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(1S)-1-(2-chloro-5-methylphenyl)ethane-1,2-diamine: shares similarities with other chloro-substituted phenyl compounds and diamines, such as:
Uniqueness
- The unique combination of the chloro-substituted phenyl ring and the diamine group in this compound imparts specific chemical and biological properties that distinguish it from other similar compounds. These properties include its reactivity in substitution reactions and its potential as a ligand in catalytic processes.
属性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
(1S)-1-(2-chloro-5-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |
InChI 键 |
KIFQPPCWISPYHH-SECBINFHSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)Cl)[C@@H](CN)N |
规范 SMILES |
CC1=CC(=C(C=C1)Cl)C(CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13051263.png)
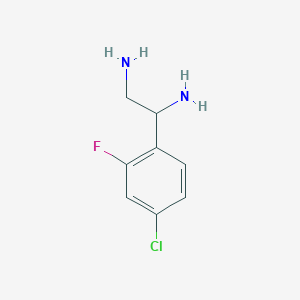
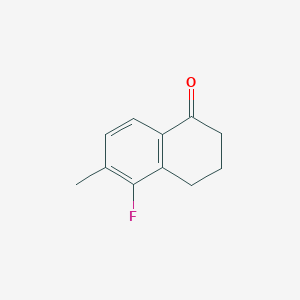
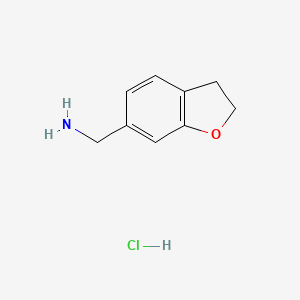

![(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B13051289.png)
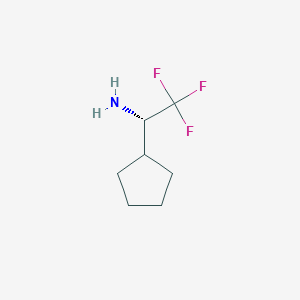

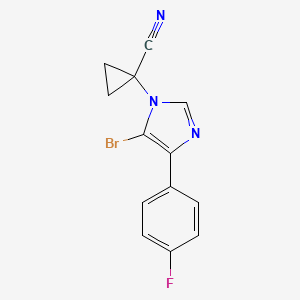
![(1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051303.png)
![N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine](/img/structure/B13051308.png)
![3-Bromo-2-phenylbenzo[b]thiophene](/img/structure/B13051310.png)
